N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, an isothiazolidine dioxide moiety, and an isopropoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide typically involves multiple steps:
Formation of the Isothiazolidine Dioxide Moiety: This step often involves the reaction of a suitable thiol with a chlorinating agent to form the isothiazolidine ring, followed by oxidation to introduce the dioxide functionality.
Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Coupling Reactions: The chlorinated phenyl ring is then coupled with the isothiazolidine dioxide moiety through nucleophilic substitution reactions.
Introduction of the Isopropoxybenzamide Group: The final step involves the reaction of the intermediate compound with isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidine ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the isothiazolidine dioxide moiety.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Further oxidized derivatives of the isothiazolidine ring.
Reduction: Reduced forms of the isothiazolidine dioxide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The isothiazolidine dioxide moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorinated phenyl ring and isopropoxybenzamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide
- N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxybenzamide group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity and specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-13(2)26-16-7-4-14(5-8-16)19(23)21-15-6-9-17(20)18(12-15)22-10-3-11-27(22,24)25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJQWIIEIYCFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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